The synthesis of 4-(1H-Tetrazol-5-yl)piperidine, specifically the racemic mixture LY233053, involves multiple steps. A key intermediate in this process is ethyl (+/-)-cis-4-(cyanomethyl)-N-allylpiperidine-2-carboxylate. [] This intermediate can be resolved into its constituent enantiomers using 2S,3S- or 2R,3R-di-p-toluoyltartaric acid. [] Subsequent steps, similar to those used for the racemate synthesis, lead to the formation of the individual enantiomers of LY233053. []
X-ray crystallographic analysis of the 2S,3S-di-p-toluoyltartaric acid salt of ethyl cis-4-(cyanomethyl)-N-allylpiperidine-2-carboxylate revealed that the resolved amine, and consequently the active (-)-enantiomer of LY233053 (LY235723), possesses the 2R,4S absolute stereochemistry. [] This structural information is crucial for understanding the specific interactions of LY235723 with the NMDA receptor.
LY235723 exerts its effects by binding to the NMDA receptor and blocking its activation by glutamate. [] This antagonism of the NMDA receptor has been demonstrated in various experimental settings, including radioligand binding assays using [3H]-(2SR,4RS)-4-(phosphonomethyl)piperidine-2-carboxylic acid ([3H]CGS 19755) and electrophysiological recordings in cortical slice preparations. []
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: